4-甲基噻唑-5-羧酸

描述

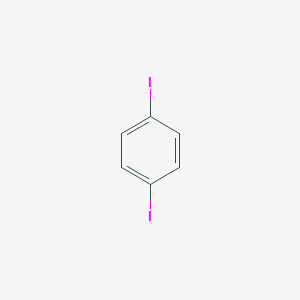

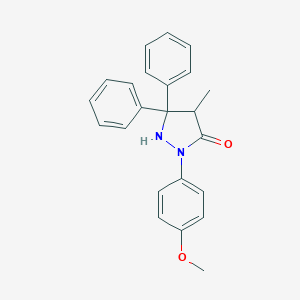

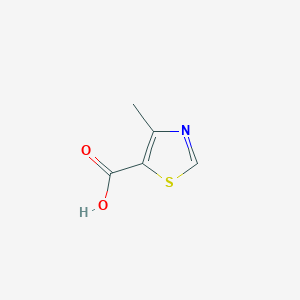

4-Methylthiazole-5-carboxylic acid is a chemical compound that serves as a versatile building block in the synthesis of various heterocyclic compounds. It is characterized by the presence of a thiazole ring, a five-membered ring containing both sulfur and nitrogen, substituted with a methyl group and a carboxylic acid functional group. This structure is pivotal in the field of medicinal chemistry due to its potential biological and pharmacological properties .

Synthesis Analysis

The synthesis of derivatives of 4-methylthiazole-5-carboxylic acid and related compounds has been explored in several studies. For instance, novel derivatives were synthesized from 3,4-dimethoxyacetophenone, demonstrating fungicidal and insecticidal activities . Another study reported the synthesis of 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives with antithrombotic properties . Additionally, the synthesis of 5-substituted oxazole-4-carboxylic acid derivatives showed inhibitory activity on blood platelet aggregation .

Molecular Structure Analysis

A detailed structural, electronic, and spectroscopic study of 4-methylthiadiazole-5-carboxylic acid, a related compound, was performed using density functional theory (DFT). This study investigated the stability of conformers and their dimeric forms, vibrational analysis through FT-IR and FT-Raman spectra, and hydrogen bonding strength using Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory .

Chemical Reactions Analysis

The reactivity of 4-methylthiazole-5-carboxylic acid derivatives has been explored in various chemical reactions. For example, the reaction of 3-methyl-5-aminoisothiazolo-4-carboxylic acid with chlorides of chloroacetic and chloropropionic acids yielded chloroacetyl and chloropropionyl derivatives, which further reacted to form aminoacyl derivatives with psychotropic and cytostatic activity . Another study described the regioselective synthesis of 2-(1,1-dialkylprop-2-enyl)-4,5-dihydrothiazoles and oxazoles, which upon acidic hydrolysis, led to α,α-disubstituted β-ethylenic carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methylthiazole-5-carboxylic acid derivatives are influenced by their molecular structure. The DFT study provided insights into the electronic structure, spectral features, and solvent effects on intermolecular hydrogen bonding. It also investigated non-linear optical properties, molecular electrostatic potential surface maps, and thermodynamic potentials at different temperatures .

科学研究应用

合成和生物评价

已合成4-甲基噻唑-5-羧酸衍生物,并对其生物性质进行了评估。Babu et al. (2016)的研究合成了表现出中等至良好抗微生物活性的衍生物,突显了它们在开发新的抗菌剂方面的潜力。

杀真菌和杀虫性能

Liu, Li和Li(2004年)发现4-甲基噻唑-5-羧酸的某些衍生物表现出杀真菌和杀虫活性。这项研究发表在《生物有机化学与药物化学》上,暗示了这些化合物在农业应用中的潜力(Liu, Li, & Li, 2004)。

胺-亚胺互变异构体研究

Hyengoyan等人(2005年)使用1H核磁共振来研究4-甲基噻唑-5-羧酸酯和酰胺的胺-亚胺互变异构体,表明取代基对互变异构体平衡的影响。这项研究有助于理解噻唑衍生物的化学性质(Hyengoyan et al., 2005)。

抗病毒和抗菌生物活性

Zhang(2008年)探讨了从4-甲基噻唑-5-羧酸酰肼合成二茂铁-噻唑酰肼的研究,发现对各种细菌有显著活性,并具有潜在的抗HIV特性。这项研究突显了这些化合物的多样生物应用(Zhang, 2008)。

铁清除效率

Bergeron等人(1999年)研究了去铁异胱酸类似物的结构-活性关系,包括4-甲基噻唑-5-羧酸衍生物,用于其铁清除效率。这项研究对于在铁过载症状中的潜在治疗应用具有重要意义(Bergeron et al., 1999)。

合成和修饰研究

Naito,Nakagawa和Takahashi(1968年)描述了各种异噻唑-4-羧酸的制备,包括5-甲基衍生物,表明该化合物在合成化学中的实用性(Naito, Nakagawa, & Takahashi, 1968)。

Wei-ke(2009年)报告了4-甲基-5-甲酰噻唑的合成,这是某些药物生产中的关键中间体,展示了4-甲基噻唑-5-羧酸在药物合成中的作用(Wei-ke, 2009)。

Dovlatyan等人(2004年)合成了N-取代的2-氨基-4-甲基噻唑-5-羧酸衍生物,进一步扩展了该化合物的化学多样性和潜在应用(Dovlatyan et al., 2004)。

安全和危害

未来方向

There are several potential future directions for research involving 4-Methylthiazole-5-carboxylic acid. For instance, it could be used in the development of new chemotherapeutics with improved pharmacotoxicological profiles . Additionally, it could be used in the synthesis of other compounds with potent antiproliferative and antitopoisomerase II activities .

Relevant Papers

Several papers have been published on 4-Methylthiazole-5-carboxylic acid. For example, a paper titled “Two three-dimensional metal–organic frameworks constructed by thiazole-spaced pyridinecarboxylates exhibiting selective gas sorption or antiferromagnetic coupling” discusses the use of 4-Methylthiazole-5-carboxylic acid in the construction of metal-organic frameworks . Another paper titled “Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole” discusses the preparation of 4-Methylthiazole-5-carboxylic acid .

属性

IUPAC Name |

4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-4(5(7)8)9-2-6-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWGSEUMABQEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174452 | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylthiazole-5-carboxylic acid | |

CAS RN |

20485-41-0 | |

| Record name | 4-Methyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20485-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020485410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。